N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-12(2)19-24-25-20-21(29)26(16-9-4-5-10-17(16)27(19)20)11-18(28)23-15-8-6-7-14(22)13(15)3/h4-10,12H,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXETUEVVZROYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS Number: 1260939-02-3) is a complex organic compound that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazoloquinoxaline moiety.
- A chloro-substituted aromatic ring .
- An acetamide functional group .
These structural features may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN5O2 |
| Molecular Weight | 409.9 g/mol |
| CAS Number | 1260939-02-3 |
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Antitumor Activity :
- Compounds with similar structures have shown effectiveness against multiple cancer cell lines. For instance, quinazoline derivatives have been reported to inhibit Aurora B kinase activity, which is crucial for cancer cell proliferation .
- In vitro studies on related compounds demonstrate significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
-
Antimicrobial Properties :
- The triazoloquinoxaline framework has been associated with antimicrobial activity. Some derivatives have demonstrated effectiveness against both bacterial and fungal strains .
- Anticonvulsant Effects :
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation and apoptosis.
- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
Case Studies and Research Findings
Several studies highlight the potential of this compound and its analogs:
- Cytotoxicity Studies :
- Molecular Docking Studies :
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step reactions. Initial studies suggest that modifications to the compound can enhance its biological activity. The synthetic pathways often include:
- Formation of the triazoloquinoxaline core.
- Introduction of the chloro-substituted phenyl group.
- Coupling reactions to yield the final acetamide product.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance:
- Compounds with similar structures have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of electron-withdrawing groups enhances antibacterial activity .
Antitumor Potential
The compound's structural features suggest possible antitumor properties. Research on related quinoxaline derivatives has indicated:
- Inhibitory effects on cancer cell lines such as HCT-116 .
- Enhanced cytotoxicity correlating with specific structural modifications .
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
Potential Therapeutic Uses
Given its diverse biological activities, this compound may serve as a lead compound in several therapeutic areas:
- Antimicrobial Therapy : Could be developed into new antibiotics targeting resistant strains.
- Cancer Treatment : Potential for further development as an anticancer agent based on its cytotoxic effects.
- Neurological Disorders : The triazoloquinoxaline structure may offer insights into neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
